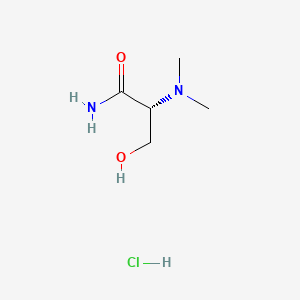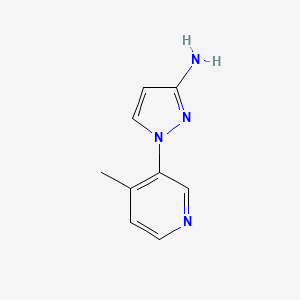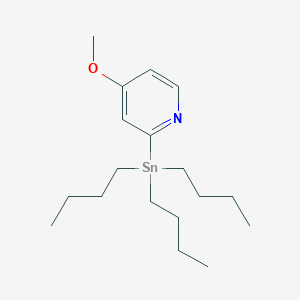
5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzotriazole core substituted with a chlorine atom and a thian-4-yl group, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Thian-4-yl Substitution: The thian-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable thian-4-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the thian-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thian-4-yl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzotriazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole: Unique due to the presence of both chlorine and thian-4-yl groups.
5-chloro-1H-1,2,3-benzotriazole: Lacks the thian-4-yl group, resulting in different chemical properties.
1-(thian-4-yl)-1H-1,2,3-benzotriazole: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
The combination of the chlorine atom and the thian-4-yl group in this compound imparts unique chemical properties that distinguish it from other benzotriazole derivatives. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClN3S |
|---|---|
Molekulargewicht |
253.75 g/mol |
IUPAC-Name |
5-chloro-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 |
InChI-Schlüssel |
OBVFUCSSLCODLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1N2C3=C(C=C(C=C3)Cl)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)
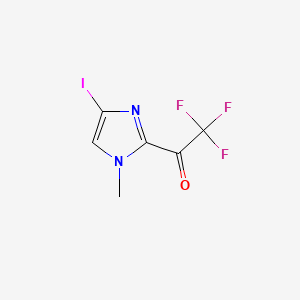


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)

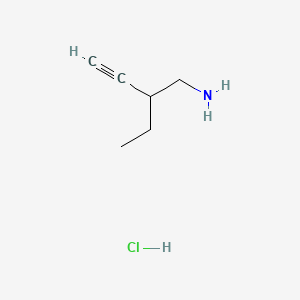
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)

